molecular formula C6H11N3 B150772 (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine CAS No. 423768-52-9

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B150772
CAS No.: 423768-52-9
M. Wt: 125.17 g/mol
InChI Key: JGYXJOBBROGMLL-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine: is an organic compound with the molecular formula C6H11N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde and ammonia or a primary amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the methanamine group .

Industrial Production Methods: it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors, with careful control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles .

Biology and Medicine: Its derivatives have been explored for their biological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of advanced materials .

Comparison with Similar Compounds

  • (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Uniqueness: (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-3-6(4-7)8-9(5)2/h3H,4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYXJOBBROGMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380021
Record name 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-52-9
Record name 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,5-dimethyl-1H-pyrazol-3-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine interact with the copper-nickel alloy to inhibit corrosion?

A1: The research suggests that this compound acts as a mixed-type inhibitor for copper-nickel alloy in a chloride solution, such as seawater []. This means it can suppress both cathodic and anodic reactions, which are the two half-reactions involved in the corrosion process. While the exact mechanism isn't fully elaborated in the study, it's likely that the molecule adsorbs onto the metal surface, forming a protective layer. This adsorption could be driven by the interaction between the lone electron pairs on the nitrogen atoms in the pyrazole ring and the positively charged metal surface. This protective layer acts as a barrier, hindering the transport of corrosive ions to and from the metal surface, thus slowing down the corrosion process.

Q2: What electrochemical techniques were used to study the inhibition efficiency of this compound?

A2: The researchers employed several electrochemical techniques to evaluate the effectiveness of this compound as a corrosion inhibitor. These techniques included:

  • Potentiodynamic polarization: This method helps determine the corrosion current density and the corrosion potential, providing insights into the inhibitor's effect on both anodic and cathodic reactions [].
  • Electrochemical impedance spectroscopy (EIS): EIS provides information about the charge transfer resistance (Rct) and double layer capacitance (Cdl) at the metal-solution interface []. An increase in Rct and a decrease in Cdl often indicate the formation of a protective inhibitor film on the metal surface.

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